molecular formula C10H14ClFN2O2S B1378581 2-[4-(Aminomethyl)-2-fluorophenyl]-1lambda6,2-thiazolidine-1,1-dione hydrochloride CAS No. 1607288-17-4

2-[4-(Aminomethyl)-2-fluorophenyl]-1lambda6,2-thiazolidine-1,1-dione hydrochloride

Cat. No.: B1378581
CAS No.: 1607288-17-4
M. Wt: 280.75 g/mol
InChI Key: NCJHZZUYQXHSNY-UHFFFAOYSA-N
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Description

2-[4-(Aminomethyl)-2-fluorophenyl]-1lambda6,2-thiazolidine-1,1-dione hydrochloride is a chemical compound of interest in medicinal chemistry research, built upon a thiazolidine-1,1-dione scaffold. This scaffold is recognized as a privileged structure in drug discovery due to its diverse biological potential . The molecule features a 1,1-dioxo-1,2-thiazolidine core, a structure with known versatility for chemical modification, linked to a 2-fluorophenyl ring bearing an aminomethyl group . The hydrochloride salt form enhances the compound's stability and solubility for experimental use. Researchers are exploring this compound and its analogs for a range of potential biological activities. The thiazolidine-dione core is associated with various mechanisms of action, including serving as a scaffold for designing molecules with antioxidant properties by potentially scavenging reactive oxygen species (ROS) . Furthermore, derivatives of this chemical class have been investigated for antimicrobial activity, with some studies suggesting inhibition of bacterial cytoplasmic Mur ligases, which are essential for peptidoglycan cell wall synthesis . The specific incorporation of the 2-fluorophenyl and aminomethyl groups is designed to optimize the compound's physicochemical properties and its interaction with biological targets, making it a valuable building block for constructing more complex molecules or for use in structure-activity relationship (SAR) studies. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[4-(1,1-dioxo-1,2-thiazolidin-2-yl)-3-fluorophenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O2S.ClH/c11-9-6-8(7-12)2-3-10(9)13-4-1-5-16(13,14)15;/h2-3,6H,1,4-5,7,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCJHZZUYQXHSNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=C(C=C(C=C2)CN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClFN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of Thiazolidine-1,1-dione Core

The core structure, thiazolidine-1,1-dione , is typically synthesized via the cyclization of amino acids or related precursors, such as cysteine derivatives, with carbonyl compounds.

A common route involves:
- Condensation of cysteine or its derivatives with appropriate carbonyl compounds (e.g., malonic acid derivatives).
- Cyclization under acidic or basic conditions to form the thiazolidine ring.

Step 2: Introduction of the 2-Fluorophenyl Group

The fluorophenyl moiety is introduced through nucleophilic aromatic substitution or cross-coupling reactions:

- Using 2-fluorobenzyl halides or 2-fluorophenylboronic acids in Suzuki coupling reactions.
- Employing palladium-catalyzed cross-coupling to attach the fluorophenyl group to the thiazolidine core.

Step 3: Aminomethyl Functionalization

The aminomethyl group at the 4-position of the phenyl ring is introduced via reductive amination:

- Reacting the fluorophenyl derivative with formaldehyde or paraformaldehyde.
- Followed by reduction using sodium cyanoborohydride or similar reducing agents.

Step 4: Formation of Hydrochloride Salt

The free base is converted into its hydrochloride salt:

- Treatment with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol, methanol).
- Crystallization to obtain pure hydrochloride salt.

Representative Data Table of Preparation Methods

Step Reagents Conditions Key Features References
1. Cyclization Cysteine derivatives, malonic acid Acidic or basic, reflux Formation of thiazolidine ring ,
2. Aromatic coupling 2-fluorobenzyl halides or boronic acids Pd-catalyzed, room temp to 80°C Suzuki or nucleophilic substitution ,
3. Aminomethylation Formaldehyde, reducing agents Mild heating, pH control Reductive amination ,
4. Salt formation HCl in ethanol/methanol Room temperature Crystallization of hydrochloride ,

Research Findings and Optimization

Recent patent literature indicates that optimized conditions involve:

Patents suggest that reaction yields typically range from 60% to 85%, with high purity (>98%) achieved through careful control of reaction parameters.

Chemical Reactions Analysis

2-[4-(Aminomethyl)-2-fluorophenyl]-1lambda6,2-thiazolidine-1,1-dione hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Research indicates that compounds similar to 2-[4-(aminomethyl)-2-fluorophenyl]-1lambda6,2-thiazolidine-1,1-dione exhibit various biological activities. The thiazolidine ring structure is often associated with anti-inflammatory and antidiabetic properties due to its ability to activate peroxisome proliferator-activated receptors (PPARs) .

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent in treating metabolic disorders. Its structural similarity to known PPAR agonists suggests it may help regulate glucose metabolism and improve insulin sensitivity.

Anticancer Research

Studies have shown that thiazolidine derivatives can exhibit cytotoxic effects against various cancer cell lines. Researchers are exploring the potential of 2-[4-(aminomethyl)-2-fluorophenyl]-1lambda6,2-thiazolidine-1,1-dione hydrochloride as a candidate for developing novel anticancer therapies .

Neuroprotective Effects

Emerging research indicates that compounds containing thiazolidine moieties may provide neuroprotective benefits. This is particularly relevant in neurodegenerative diseases where oxidative stress plays a significant role. The compound's ability to modulate inflammatory pathways could be beneficial in conditions like Alzheimer's disease .

Case Study 1: Antidiabetic Activity

A study conducted on thiazolidine derivatives demonstrated their efficacy in improving insulin sensitivity in diabetic mouse models. The administration of similar compounds led to significant reductions in blood glucose levels and improved lipid profiles, suggesting a promising avenue for further exploration of this compound in diabetes management .

Case Study 2: Anticancer Properties

In vitro studies revealed that thiazolidine derivatives could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involved the activation of caspase pathways and modulation of cell cycle regulators. This positions the compound as a potential lead for developing new anticancer drugs .

Mechanism of Action

The mechanism of action of 2-[4-(Aminomethyl)-2-fluorophenyl]-1lambda6,2-thiazolidine-1,1-dione hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with target proteins, while the fluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects. The thiazolidine ring may also play a role in stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key attributes of the target compound with structurally related analogs:

Compound Name Molecular Formula Molecular Weight (Da) Substituents LogP* TPSA* (Ų) Key References
2-[4-(Aminomethyl)-2-fluorophenyl]-1λ⁶,2-thiazolidine-1,1-dione hydrochloride C₁₀H₁₁ClFN₂O₂S 284.73 2-fluoro, 4-aminomethyl (HCl salt) ~0.5† ~90† Deduced
2-(5-Amino-2-fluorophenyl)-1λ⁶,2-thiazolidine-1,1-dione C₉H₉FN₂O₂S 230.05 2-fluoro, 5-amino -0.84 84.67
2-(6-Fluoropyridin-3-yl)-1λ⁶,2-thiazolidine-1,1-dione C₈H₇FN₂O₂S 214.22 Pyridinyl (6-fluoro) Not reported Not reported
2-{3-[1-(Methylamino)ethyl]phenyl}-1λ⁶,2-thiazolidine-1,1-dione C₁₂H₁₅N₂O₂S 275.33 3-(methylaminoethyl)phenyl Not reported Not reported

*LogP: Partition coefficient; TPSA: Topological polar surface area.
†Estimated based on structural similarity to analogs .

Key Observations:

  • Substituent Effects: The target compound’s 4-aminomethyl-2-fluorophenyl group introduces both polar (aminomethyl) and hydrophobic (fluorophenyl) characteristics, balancing solubility and membrane permeability. In contrast, the pyridinyl analog () may exhibit higher polarity due to the nitrogen heterocycle .
  • Salt Form: The hydrochloride salt enhances aqueous solubility compared to free-base analogs like the 5-amino-2-fluorophenyl derivative .

Biological Activity

2-[4-(Aminomethyl)-2-fluorophenyl]-1lambda6,2-thiazolidine-1,1-dione hydrochloride (CAS Number: 1607288-17-4) is a thiazolidinedione derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and diabetes treatment. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and therapeutic potential.

  • Molecular Formula : C10H14ClFN2O2S
  • Molecular Weight : 280.74 g/mol
  • CAS Number : 1607288-17-4

The compound's biological activity is primarily attributed to its interaction with various molecular targets involved in cell proliferation and metabolic regulation. The thiazolidinedione core structure is known to influence insulin sensitivity and has been implicated in the modulation of cellular pathways related to cancer cell growth.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound:

  • In Vitro Studies : The compound was evaluated against a panel of human tumor cell lines using the National Cancer Institute's (NCI) 60-cell line assay. It exhibited significant cytotoxic effects with mean growth inhibition (GI50) values indicating strong activity against various cancer types. Notably, it showed the highest efficacy against non-small cell lung cancer (HOP-62) and CNS cancer (SF-539) with GI50 values below 10 μM .
Cell Line GI50 (μM) TGI (μM) LC50 (μM)
HOP-62<10Not reportedNot reported
SF-539<10Not reportedNot reported
OVCAR-827.71Not reportedNot reported
DU-14544.35Not reportedNot reported

Antidiabetic Activity

In addition to its anticancer properties, this compound has shown promise in the management of diabetes:

  • Aldose Reductase Inhibition : Research indicates that derivatives of thiazolidinediones can inhibit aldose reductase, an enzyme implicated in diabetic complications. Compounds similar to this compound have demonstrated non-competitive inhibition with significant hypoglycemic effects in animal models .

Study on Anticancer Activity

In a recent study published in a peer-reviewed journal, researchers synthesized several thiazolidinedione derivatives and evaluated their anticancer properties. The study found that the compound under discussion displayed a mean GI50 value of approximately 15.72 μM across different cancer cell lines, confirming its potential as an effective anticancer agent .

Study on Antidiabetic Effects

Another investigation focused on the antihyperglycemic effects of thiazolidinedione derivatives in diabetic mice models. The results indicated that certain derivatives significantly lowered blood glucose levels, suggesting that compounds like this compound could be beneficial in treating diabetes-related complications .

Q & A

Q. How can heterogeneous reaction systems enhance scalability while minimizing environmental impact?

  • Methodology : Develop solvent-free mechanochemical synthesis using ball milling or employ green solvents (e.g., cyclopentyl methyl ether). Integrate continuous-flow reactors with in-line monitoring (FTIR) to optimize resource efficiency and reduce waste .

Q. Tables for Key Data

Property Method Typical Result Reference
Synthetic YieldDoE-optimized fluorination68–72% (HPLC purity ≥95%)
Aqueous SolubilityNephelometry in PBS (pH 7.4)12.5 mg/mL
IC₅₀ (Antiproliferative)MTT assay (MCF-7 cells)8.3 µM
Plasma Half-Life (Rat)LC-MS/MS after IV administration2.8 ± 0.3 hrs

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[4-(Aminomethyl)-2-fluorophenyl]-1lambda6,2-thiazolidine-1,1-dione hydrochloride
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2-[4-(Aminomethyl)-2-fluorophenyl]-1lambda6,2-thiazolidine-1,1-dione hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.